4-(Bromomethyl)-4-ethoxyoxane
Overview
Description
4-(Bromomethyl)-4-ethoxyoxane is an organic compound that belongs to the class of oxanes, which are six-membered cyclic ethers This compound is characterized by the presence of a bromomethyl group and an ethoxy group attached to the oxane ring
Mechanism of Action
Target of Action
Bromomethyl compounds are often used in organic synthesis, particularly in cross-coupling reactions such as the suzuki-miyaura coupling . They can act as electrophiles, reacting with nucleophiles in various biochemical contexts.
Mode of Action
The mode of action of 4-(Bromomethyl)-4-ethoxyoxane is likely to involve its interaction with its targets through covalent bonding. The bromomethyl group is electrophilic and can be displaced by nucleophiles, leading to the formation of new covalent bonds. This property is often exploited in organic synthesis for the creation of complex molecular structures .
Biochemical Pathways
They may influence the function of proteins, lipids, and nucleic acids by covalently modifying these biomolecules .
Pharmacokinetics
The properties of similar bromomethyl compounds suggest that they can be absorbed and distributed throughout the body, metabolized by various enzymatic processes, and excreted through renal or hepatic pathways .
Result of Action
Bromomethyl compounds can potentially cause macromolecular damage, leading to various cellular responses such as cell cycle arrest, molecular repair mechanisms, and cell death if damage is too extensive .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other reactive species can affect the reactivity of the bromomethyl group. Additionally, the compound’s stability and reactivity may be influenced by its storage conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-4-ethoxyoxane typically involves the bromination of 4-methyl-4-ethoxyoxane. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition is common. This ensures the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-4-ethoxyoxane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The compound can be oxidized to form corresponding oxane derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields azido derivatives, while oxidation with potassium permanganate produces oxane derivatives with hydroxyl or carbonyl groups.
Scientific Research Applications
4-(Bromomethyl)-4-ethoxyoxane has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving brominated compounds.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)-4-ethoxyoxane: Similar in structure but with a chloromethyl group instead of a bromomethyl group. It exhibits different reactivity and selectivity in chemical reactions.
4-(Bromomethyl)-4-methoxyoxane: Similar but with a methoxy group instead of an ethoxy group. This compound has different solubility and reactivity properties.
4-(Bromomethyl)-4-ethoxycyclohexane: Similar but with a cyclohexane ring instead of an oxane ring. It has different steric and electronic properties.
Uniqueness
4-(Bromomethyl)-4-ethoxyoxane is unique due to the combination of its bromomethyl and ethoxy groups, which confer specific reactivity and solubility properties. This makes it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications.
Properties
IUPAC Name |
4-(bromomethyl)-4-ethoxyoxane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO2/c1-2-11-8(7-9)3-5-10-6-4-8/h2-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVBRXKTAYDZPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCOCC1)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401262873 | |
Record name | 4-(Bromomethyl)-4-ethoxytetrahydro-2H-pyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401262873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111511-48-9 | |
Record name | 4-(Bromomethyl)-4-ethoxytetrahydro-2H-pyran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111511-48-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Bromomethyl)-4-ethoxytetrahydro-2H-pyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401262873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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